3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
The compound “3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . They are strategic compounds for optical applications .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways for preparation and post-functionalization . The synthetic methodology is simpler and greener compared to those of other compounds . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization strategies .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression, leading to the inhibition of cell proliferation . The compound’s structure, featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, contributes to its inhibitory activity .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle, a critical biochemical pathway in cell proliferation . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a decrease in cell proliferation . This effect is particularly pronounced in cancer cells, making the compound a potential candidate for cancer treatment .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Future Directions
The significant photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their use in various applications, ranging from ionic or molecular sensing to bioimaging applications . Their potential in medicinal chemistry, especially as CDK2 inhibitors, makes them a promising area for future research .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4/c1-3-8-22-13-9-10(2)23-16-14(11-4-6-12(18)7-5-11)15(17(19,20)21)24-25(13)16/h4-7,9,22H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONIEJOCAGQHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C(F)(F)F)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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